molecular formula C19H19N5O3 B11255671 N-(4-methoxyphenyl)-5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

N-(4-methoxyphenyl)-5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11255671
M. Wt: 365.4 g/mol
InChI Key: MLTQVKZUHFUQSM-UHFFFAOYSA-N
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Description

N-(4-METHOXYPHENYL)-5-METHYL-7-(5-METHYLFURAN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYPHENYL)-5-METHYL-7-(5-METHYLFURAN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves the use of enaminonitriles and benzohydrazides. A catalyst-free, additive-free, and eco-friendly method under microwave conditions has been established for synthesizing triazolopyrimidines . This tandem reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time. The methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of microwave irradiation and eco-friendly conditions suggests potential scalability for industrial applications. The scale-up reaction and late-stage functionalization of triazolopyrimidines further demonstrate their synthetic utility .

Chemical Reactions Analysis

Types of Reactions

N-(4-METHOXYPHENYL)-5-METHYL-7-(5-METHYLFURAN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and methoxyphenyl moieties.

    Reduction: Reduction reactions can occur at the triazole and pyrimidine rings.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the methoxyphenyl and furan rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the triazole ring can yield triazolines.

Scientific Research Applications

N-(4-METHOXYPHENYL)-5-METHYL-7-(5-METHYLFURAN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-5-METHYL-7-(5-METHYLFURAN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to act as an inhibitor of various enzymes, including RORγt inverse agonists, PHD-1, JAK1, and JAK2 . These interactions disrupt the normal functioning of these enzymes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 7-Anilino-5-methyl-2-(3-(furan-2-ylmethylthio)propyl)-[1,2,4]triazolo[1,5-a]pyrimidines

Uniqueness

N-(4-METHOXYPHENYL)-5-METHYL-7-(5-METHYLFURAN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is unique due to its specific combination of functional groups and heterocyclic rings, which contribute to its diverse biological activities and potential applications. The presence of both triazole and pyrimidine rings in the same molecule enhances its ability to interact with various biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H19N5O3

Molecular Weight

365.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C19H19N5O3/c1-11-4-9-15(27-11)17-16(12(2)22-19-20-10-21-24(17)19)18(25)23-13-5-7-14(26-3)8-6-13/h4-10,17H,1-3H3,(H,23,25)(H,20,21,22)

InChI Key

MLTQVKZUHFUQSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2C(=C(NC3=NC=NN23)C)C(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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